N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide
Overview
Description
N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorophenyl group attached to an acetamide moiety, which can influence its reactivity and interactions with other molecules.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,4-dichlorobenzyl chloride and ethylenediamine.
Reaction Steps: The dichlorobenzyl chloride reacts with ethylenediamine to form an intermediate, which is then acetylated to produce the final compound.
Conditions: The reactions are usually carried out under anhydrous conditions with a suitable solvent such as dichloromethane, and the temperature is maintained at around 25-30°C.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches using reactors equipped with temperature and pressure control systems.
Purification: The crude product is purified through recrystallization or column chromatography to achieve the desired purity.
Scaling Up: Industrial-scale production involves optimizing reaction conditions to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids or phenols.
Reduction Products: Amines or alcohols.
Substitution Products: Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biochemical studies to understand enzyme-substrate interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The acetamide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dichlorophenyl group can interact with various biological molecules, affecting their function.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and modulating their signaling pathways.
Pathways: Involvement in metabolic or signaling pathways.
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)acetamide: Similar structure but lacks the ethylamino group.
N-(2,4-dichlorophenyl)ethanolamine: Contains an ethanolamine group instead of acetamide.
N-(2,4-dichlorophenyl)ethylenediamine: Contains an ethylenediamine group instead of acetamide.
Uniqueness: N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[2-[(2,4-dichlorophenyl)methylamino]ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-8(16)15-5-4-14-7-9-2-3-10(12)6-11(9)13/h2-3,6,14H,4-5,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOBWCUMOXEFHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNCC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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